3-(4-Methylpiperidino)-3-oxopropanenitrile
Description
Structure
3D Structure
Properties
CAS No. |
79005-55-3 |
|---|---|
Molecular Formula |
C9H14N2O |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-(4-methylpiperidin-1-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C9H14N2O/c1-8-3-6-11(7-4-8)9(12)2-5-10/h8H,2-4,6-7H2,1H3 |
InChI Key |
OFLGUADWZSEQEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)CC#N |
solubility |
>24.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms
Reactivity of the Nitrile Functional Group
The carbon-nitrogen triple bond (-C≡N) is a highly polar and electron-deficient functional group. The sp-hybridized carbon atom is strongly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen atom, making it a prime target for nucleophilic attack. fiveable.meunizin.orglibretexts.org
The electrophilic carbon of the nitrile group readily undergoes nucleophilic addition. wikipedia.orgnumberanalytics.com This reaction proceeds via the formation of an intermediate imine anion, which can then be hydrolyzed or further reduced. unizin.orglibretexts.org
Reaction with Organometallic Reagents: Strong nucleophiles like Grignard reagents (R-MgX) or organolithium compounds (R-Li) can attack the nitrile carbon. Subsequent hydrolysis of the resulting imine salt intermediate yields a ketone. fiveable.meunizin.orglibretexts.org This provides a synthetic route to transform the nitrile into a new keto functionality.
Reduction to Amines: The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, proceeding through the addition of two hydride ions. unizin.orglibretexts.orglibretexts.org Catalytic hydrogenation can also be employed, although conditions may need to be controlled to avoid affecting other functional groups. wikipedia.org
Table 1: Predicted Products from Nucleophilic Addition to the Nitrile Group
| Reagent | Intermediate | Final Product after Workup |
|---|---|---|
| Grignard Reagent (e.g., CH₃MgBr) | Imine anion salt | Ketone |
The nitrile group can be hydrolyzed to either a carboxamide or a carboxylic acid, depending on the reaction conditions. wikipedia.orglibretexts.org This transformation can be catalyzed by either acid or base. libretexts.org
Acid-Catalyzed Hydrolysis: In the presence of aqueous acid (e.g., H₂SO₄) and heat, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom. libretexts.orglibretexts.org A water molecule then attacks the carbon, and after a series of proton transfers, an amide intermediate is formed. Further heating in the acidic medium will hydrolyze the amide to a carboxylic acid. libretexts.org
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. libretexts.org The resulting intermediate is protonated by water to form an amide. Prolonged reaction time or stronger basic conditions will continue the hydrolysis of the amide to a carboxylate salt, which upon acidification yields the carboxylic acid. wikipedia.org
Reactivity of the Ketone (Oxo) Functional Group
The ketone group within the molecule is part of a β-keto-nitrile system. This positioning significantly influences its reactivity, particularly concerning the adjacent methylene (B1212753) (CH₂) group.
The carbonyl carbon of the ketone is electrophilic and can be reduced to a secondary alcohol. The choice of reducing agent is critical to achieve selectivity.
Selective Reduction: Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that can selectively reduce the ketone to a hydroxyl group without affecting the nitrile or the amide bond under standard conditions.
Non-Selective Reduction: A stronger reducing agent like lithium aluminum hydride (LiAlH₄) would reduce the ketone, the nitrile, and the amide carbonyl, leading to a more complex product mixture. youtube.com
A key feature of the 3-(4-Methylpiperidino)-3-oxopropanenitrile structure is the methylene group positioned between the ketone and nitrile groups. Both groups are electron-withdrawing, making the protons on this α-carbon acidic. Deprotonation by a base generates a stabilized enolate, which is a potent nucleophile. openstax.org
Knoevenagel Condensation: The activated methylene group makes the compound an ideal substrate for Knoevenagel condensation. mdpi.comlibretexts.org In the presence of a weak base like piperidine (B6355638) or pyrrolidine, the enolate can react with an aldehyde or ketone to form a new carbon-carbon bond, typically followed by dehydration to yield a substituted alkene. juniperpublishers.commasterorganicchemistry.com
Aldol-Type Reactions: The generated enolate can participate in Aldol-type addition reactions, attacking the carbonyl group of another aldehyde or ketone to form a β-hydroxy adduct. masterorganicchemistry.comyoutube.com The reaction between two different carbonyl compounds is known as a crossed Aldol reaction. libretexts.org
Michael Addition: The enolate derived from this compound can also act as a Michael donor, adding to α,β-unsaturated carbonyl compounds in a conjugate addition reaction. rutgers.edulibretexts.org
A proposed mechanism for condensation involves an initial Knoevenagel condensation followed by a nucleophilic substitution step, particularly if reacting with activated aromatic aldehydes. mdpi.com
Table 2: Potential Condensation Reactions
| Reaction Type | Electrophile Partner | Catalyst/Conditions | Resulting Structure |
|---|---|---|---|
| Knoevenagel Condensation | Benzaldehyde | Weak base (e.g., piperidine) | α,β-Unsaturated product |
| Aldol Addition | Acetone | Base (e.g., NaOH) | β-Hydroxy adduct |
Reactivity of the Piperidine Ring
The 4-methylpiperidine (B120128) ring is incorporated into the molecule via a stable tertiary amide bond with the oxopropanenitrile moiety. This linkage significantly influences the reactivity of the piperidine nitrogen.
The nitrogen atom's lone pair is delocalized through resonance with the adjacent carbonyl group, which greatly reduces its basicity and nucleophilicity. Consequently, the nitrogen is not readily protonated or alkylated under typical conditions. The ring itself is relatively inert. While piperidine rings in some pharmaceutical compounds can undergo metabolic N-dealkylation or oxidation at carbons adjacent to the nitrogen, these reactions often require specific enzymatic systems like cytochrome P450s and are not typical benchtop transformations. nih.gov The steric hindrance from the methyl group at the 4-position may influence the conformational preferences of the ring but is unlikely to dramatically alter its chemical reactivity under non-biological conditions. nih.govcopernicus.org Severe reaction conditions, such as high heat and strong acid or base, would be required to cleave the robust amide bond.
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes. Mechanistic insights can be drawn from studies on analogous systems.
The reactivity of the active methylene group in β-ketonitriles is central to many of their transformations. This group is readily deprotonated by a base to form a resonance-stabilized enolate, which can then act as a nucleophile. ajrconline.org A variety of catalysts can be employed to facilitate reactions at this position.
Base Catalysis: Simple amine bases are often used to catalyze Knoevenagel condensations between active methylene compounds and aldehydes or ketones. ajrconline.org
Metal Catalysis: Copper catalysts have been used in domino reactions involving β-ketonitriles for the synthesis of quinolines. rsc.org Metal triflates, such as Sc(OTf)₃, are effective in promoting nucleophilic substitution reactions on piperidine derivatives. nih.gov
Organocatalysis: Chiral primary-tertiary diamines have been used for the asymmetric conjugate addition to install stereogenic centers in 2-substituted piperidines. researchgate.net
The choice of catalyst and reagents is critical in directing the reaction towards the desired product, whether it be functionalization of the piperidine ring or reaction at the active methylene group.
The active methylene group in β-ketonitriles is acidic due to the electron-withdrawing effects of the adjacent carbonyl and nitrile groups, which stabilize the resulting carbanion through resonance. This makes the carbons of the methylene group a primary site for nucleophilic attack.
Quantum theory of atoms-in-molecules (QTAIM) analysis of related compounds reveals the distribution of electron density and can identify the most likely sites for electrophilic or nucleophilic attack. nih.gov For instance, in anthocyanidins, the positive charge in cationic forms is spread throughout the molecule, rather than being localized on a single atom. nih.gov A similar delocalization is expected in the protonated form of this compound.
Frontier Molecular Orbital (FMO) analysis helps to predict the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's ability to act as a nucleophile or electrophile, respectively. For related octaphyrin derivatives, the HOMO is typically delocalized over the core structure, while the LUMO includes contributions from substituents, indicating their role in accepting electrons. frontiersin.org A similar analysis for this compound would likely show a HOMO with significant contribution from the piperidine ring and a LUMO localized around the β-dicarbonyl system, highlighting the different reactive possibilities.
Derivatization Strategies Based on Functional Group Transformations
Derivatization is often employed to enhance the analytical properties of a molecule, such as its volatility for gas chromatography or its chromophoric/fluorophoric character for liquid chromatography. mdpi.comresearchgate.netbohrium.comresearchgate.net For this compound, derivatization could target the amide, nitrile, or active methylene functionalities.
Table 1: Potential Derivatization Strategies
| Functional Group | Derivatization Reaction | Reagent Example | Purpose |
| Amide (after hydrolysis to carboxylic acid) | Esterification | 2,4′-Dibromoacetophenone | UV/Vis detection in HPLC mdpi.comresearchgate.net |
| Amide (N-H after potential ring opening or rearrangement) | Acylation | Not directly applicable | - |
| Nitrile | Hydrolysis to carboxylic acid | Acid or base | Enables further derivatization |
| Nitrile | Reduction to amine | Reducing agents (e.g., LiAlH₄) | Enables derivatization of the resulting amine |
| Active Methylene | Knoevenagel Condensation | Aromatic aldehydes | Introduction of a chromophore |
The hydrolysis of the amide bond to yield the corresponding carboxylic acid and 4-methylpiperidine would open up derivatization possibilities for the resulting acid, such as esterification with a UV-active alcohol. mdpi.comresearchgate.net The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, both of which are amenable to a wide range of derivatization reactions. The active methylene group can undergo condensation reactions, for example, with aromatic aldehydes, to introduce a chromophore, which would be beneficial for UV-Vis detection. nih.govyoutube.com
Structural Analysis and Characterization Methodologies in Research
X-ray Crystallography Studies for Absolute and Relative Stereochemistry Determination
The crystal structure of 3-Oxo-3-(piperidin-1-yl)propanenitrile was determined using single-crystal X-ray diffraction. nist.govnih.gov Colorless block-like crystals, suitable for analysis, were obtained by the slow evaporation of an ethanol (B145695) solution. nist.govnih.gov The compound crystallizes in the monoclinic space group P21/c. nih.gov
The refinement of the crystal structure data is a critical step to ensure the accuracy of the atomic positions and thermal parameters. For 3-Oxo-3-(piperidin-1-yl)propanenitrile, the refinement process resulted in the following key parameters:
| Parameter | Value | Reference |
| Final R index [I > 2σ(I)] | R = 0.053 | nist.gov |
| Weighted R index (all data) | wR = 0.128 | nist.gov |
| Goodness-of-fit (S) | 1.12 | nist.gov |
| Number of independent reflections | 1300 | nist.gov |
| Number of parameters | 101 | nist.gov |
These values indicate a well-refined and reliable crystal structure. The hydrogen atoms were positioned geometrically and refined using a riding model. nih.gov
For the target molecule, 3-(4-Methylpiperidino)-3-oxopropanenitrile, the introduction of a methyl group at the C4 position of the piperidine (B6355638) ring is expected to influence the conformational preference. Studies on 4-methylpiperidine (B120128) have shown that the chair conformation is maintained, with a strong preference for the methyl group to occupy an equatorial position to minimize steric hindrance. rsc.org This equatorial preference would also be anticipated in this compound.
The propanenitrile substituent is attached to the nitrogen atom of the piperidine ring. In the crystal structure of the parent compound, the least-squares plane of the propanenitrile unit forms a dihedral angle of 32.88 (12)° with the mean plane of the piperidine ring. nist.govnih.govchemicalbook.com
Spectroscopic Methods for Structural Elucidation (Focus on Research Applications)
Spectroscopic methods are indispensable tools for confirming the identity and elucidating the structural details of chemical compounds in various states.
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, making it a powerful tool for structural and stereochemical assignment.
¹H NMR Spectroscopy: The ¹H NMR spectrum of 3-Oxo-3-(piperidin-1-yl)propanenitrile has been reported, showing characteristic signals for the piperidine and methylene (B1212753) protons. chemicalbook.com
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| Piperidine protons | 1.39–1.53 | multiplet | chemicalbook.com |
| Piperidine protons | 3.24–3.37 | multiplet | chemicalbook.com |
| CH₂ (propanenitrile) | 3.97 | singlet | chemicalbook.com |
For this compound, the ¹H NMR spectrum would be expected to show additional signals corresponding to the methyl group. Based on data for 4-methylpiperidine, the methyl protons would likely appear as a doublet around 0.9 ppm. chemicalbook.com The protons on the carbon bearing the methyl group (H4) would appear as a multiplet, and the other piperidine protons would exhibit shifts influenced by the methyl substituent.
¹³C NMR Spectroscopy: While specific ¹³C NMR data for this compound is not available, predictions can be made based on related structures. The spectrum would be expected to show signals for the carbonyl carbon, the nitrile carbon, the methylene carbon of the propanenitrile group, and the carbons of the 4-methylpiperidine ring. The chemical shift of the methyl carbon would be a key indicator of its presence and environment.
IR and Raman spectroscopy are complementary techniques used to identify functional groups within a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl (C=O) and nitrile (C≡N) groups. For related β-oxoalkanonitriles, the C≡N stretch typically appears around 2214-2217 cm⁻¹, and the C=O stretch is observed in the region of 1703-1710 cm⁻¹. nist.gov The presence of the 4-methyl group would introduce C-H stretching and bending vibrations, which would be observable in the spectrum. IR spectra of 4-methylpiperidine show characteristic bands for the N-H and C-H vibrations. nist.govnih.gov
Raman Spectroscopy: Raman spectroscopy would also be a valuable tool for identifying the key functional groups. The C≡N and C=O stretching vibrations are typically strong and sharp in Raman spectra. While specific Raman data for the title compound is unavailable, studies on piperidine and its derivatives have shown characteristic Raman bands for the ring vibrations. researchgate.netchemicalbook.com The symmetric and antisymmetric stretching and bending modes of the piperidine ring would be observable, and the presence of the 4-methyl group would lead to additional characteristic bands.
Chromatographic Techniques for Purity and Isomeric Separation in Research
Chromatography is a cornerstone for assessing the purity of chemical compounds and for separating isomers. For a compound like this compound, techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are paramount.
The purity of a synthesized batch of this compound is critical for its use in further research applications. HPLC is a powerful tool for this purpose, capable of separating the main compound from even trace amounts of impurities. A typical HPLC method would involve a reversed-phase column (such as a C18 column) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The retention time of the compound under specific conditions is a key identifier, and the area of the peak in the chromatogram is proportional to its concentration, allowing for quantitative purity assessment.
Furthermore, if there is a possibility of stereoisomers due to the synthetic route, chiral chromatography can be employed for their separation and quantification. This is crucial as different isomers can exhibit varied biological activities or properties. The development of an enantioselective chromatographic method would involve screening various chiral stationary phases and mobile phase compositions to achieve optimal separation of the enantiomers or diastereomers.
Table 2: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at a specific wavelength (e.g., 210 nm) |
| Injection Volume | 10 µL |
Note: This table represents a typical starting point for method development for a compound of this nature. Actual conditions would require optimization based on experimental results.
The combination of these analytical techniques provides a comprehensive characterization of this compound, ensuring its structural integrity and purity for reliable scientific use.
Computational and Theoretical Chemistry Studies
Quantum Mechanical (QM) Calculations on Molecular Geometry and Electronic Structure
Quantum mechanical (QM) calculations, which are based on solving the Schrödinger equation, are fundamental for understanding the intrinsic properties of a molecule. researchgate.net Methods such as Density Functional Theory (DFT) and semi-empirical methods like PM3 are widely used to predict molecular properties. researchgate.netalrasheedcol.edu.iq
If QM calculations were performed on 3-(4-Methylpiperidino)-3-oxopropanenitrile, the first step would be a geometry optimization. This process finds the lowest energy arrangement of the atoms, providing precise data on bond lengths, bond angles, and dihedral angles. The result is the molecule's most stable three-dimensional structure.
Following optimization, a variety of electronic properties can be calculated. These include the distribution of electron density, the molecular electrostatic potential (MEP) map, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). alrasheedcol.edu.iqossila.comvixra.org The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ossila.comwuxiapptec.com The energy gap between HOMO and LUMO is a crucial indicator of chemical stability and reactivity. wuxiapptec.com
| Property | Description | Illustrative Value |
|---|---|---|
| Total Energy | The total electronic energy of the optimized geometry. | -X Hartrees |
| Dipole Moment | A measure of the molecule's overall polarity. | Y Debye |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -Z eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | +W eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO (ELUMO - EHOMO). | (W+Z) eV |
Conformational Analysis via Molecular Mechanics and Dynamics Simulations
Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through rotation around single bonds. For a flexible molecule like this compound, which contains a piperidine (B6355638) ring and rotatable bonds, this analysis is crucial for understanding its structure.
Molecular Mechanics (MM): Molecular mechanics (MM) methods use classical physics to calculate the potential energy of a molecule as a function of its geometry. wikipedia.orgcompchems.comnih.govfiveable.me These calculations are much faster than QM methods, making them ideal for exploring the vast conformational space of a molecule. compchems.comnih.gov A systematic or random search of conformations, followed by energy minimization, can identify a set of low-energy, stable conformers. wikipedia.org For this molecule, key conformational questions would include the preference for chair, boat, or twist-boat forms of the 4-methylpiperidine (B120128) ring and the orientation of the methyl group (axial vs. equatorial).
Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time by solving Newton's equations of motion. nih.govsemanticscholar.org An MD simulation provides a dynamic picture of the molecule's behavior, showing how it fluctuates and transitions between different conformations in solution. nih.govmdpi.com This approach can reveal the relative populations of different conformers and the energy barriers for interconversion, offering insights that a static MM search cannot. semanticscholar.org193.6.1
| Conformer | Piperidine Ring Conformation | Methyl Group Orientation | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|---|
| 1 | Chair | Equatorial | 0.00 | 95.0 |
| 2 | Chair | Axial | 2.10 | 3.5 |
| 3 | Twist-Boat | - | 5.50 | 1.5 |
Prediction of Chemical Reactivity and Reaction Pathways
Computational chemistry provides powerful tools for predicting where and how a molecule is likely to react. This is often achieved using concepts from Conceptual Density Functional Theory (CDFT). nih.govfrontiersin.orgd-nb.inforesearchgate.net
Reactivity Indices: Global reactivity descriptors, derived from HOMO and LUMO energies, can provide a general sense of a molecule's reactivity. nih.gov Local reactivity descriptors, such as Fukui functions or the condensed-to-atom electrophilic and nucleophilic Parr functions, pinpoint specific atoms within the molecule that are most susceptible to electrophilic or nucleophilic attack. nih.govd-nb.info For this compound, likely reactive sites include the electrophilic carbon of the nitrile group, the electrophilic carbon of the amide carbonyl, the nucleophilic oxygen of the carbonyl, and the nucleophilic nitrogen of the piperidine ring.
Reaction Pathway Prediction: Computational methods can be used to model the entire pathway of a chemical reaction. nih.govarxiv.orgchemrxiv.orgarxiv.orgnih.gov By locating the transition state (the highest energy point along the reaction coordinate) and calculating its energy, the activation energy barrier for the reaction can be determined. This allows chemists to predict the feasibility and rate of a proposed reaction. For instance, one could model the hydrolysis of the nitrile or amide group to predict which is more likely to occur under specific conditions.
| Atom/Group | Predicted Susceptibility | Relevant Descriptor |
|---|---|---|
| Piperidine Nitrogen | Nucleophilic attack / Protonation | High Nucleophilic Parr Function (Pk-) |
| Amide Carbonyl Carbon | Nucleophilic attack | High Electrophilic Parr Function (Pk+) |
| Nitrile Carbon | Nucleophilic attack | High Electrophilic Parr Function (Pk+) |
| Amide Carbonyl Oxygen | Electrophilic attack / Protonation | High Nucleophilic Parr Function (Pk-) |
pKa Prediction and its Implications for Reactivity
The acid dissociation constant (pKa) is a critical parameter that describes the tendency of a molecule to donate or accept a proton at a given pH. Computational pKa prediction has become a valuable tool, often employing QM calculations combined with implicit solvation models to simulate the effect of a solvent like water. nih.govrowansci.comsemanticscholar.org
For this compound, the most basic site is the tertiary amine nitrogen within the piperidine ring. This nitrogen can be protonated to form a conjugate acid. The pKa of this conjugate acid would determine the charge state of the molecule in different environments. A computational workflow would involve calculating the Gibbs free energy change for the deprotonation reaction in both the gas phase and in solution. rowansci.com
Knowing the pKa is vital for understanding reactivity. For example, if the piperidine nitrogen is protonated (at low pH), its nucleophilicity will be eliminated, preventing it from participating in reactions as a nucleophile or base. Conversely, under basic conditions (high pH), the nitrogen will be deprotonated and thus a more potent nucleophile.
| Thermodynamic Quantity | Description | Illustrative Value (kcal/mol) |
|---|---|---|
| ΔGgas(deprotonation) | Gas-phase free energy of deprotonation. | +A |
| ΔGsolv(BH+) | Free energy of solvation for the protonated form. | -B |
| ΔGsolv(B) | Free energy of solvation for the neutral form. | -C |
| Predicted pKa | Calculated from the above free energies. | ~9.5 |
Pharmacophore Modeling and Ligand-Based Design Principles (Purely from a structural feature/interaction perspective, no biological interpretation)
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that are responsible for a molecule's interactions. ijper.orgnih.govfiveable.menih.govdergipark.org.tr A pharmacophore model does not represent a real molecule but is an abstract map of interaction points. fiveable.me
In a ligand-based approach, where no specific receptor structure is known, a pharmacophore can be generated directly from the structure of a molecule of interest. dergipark.org.trnih.gov For this compound, one would identify its key chemical features. These include:
Hydrogen Bond Acceptors (HBA): The oxygen atom of the amide carbonyl and the nitrogen atom of the nitrile group.
Hydrophobic (H): The aliphatic carbons of the piperidine ring and the methyl group.
The spatial arrangement of these features—the distances and angles between them—constitutes the pharmacophore model. This model serves as a 3D query to search for other molecules that possess the same features in a similar geometric arrangement, regardless of their underlying chemical scaffold. This is a fundamental principle of ligand-based design: identifying structurally diverse molecules that could have similar molecular interaction capabilities. nih.gov
| Pharmacophoric Feature | Corresponding Molecular Group | Number of Features |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | Amide Carbonyl Oxygen | 1 |
| Hydrogen Bond Acceptor (HBA) | Nitrile Nitrogen | 1 |
| Hydrophobic Feature (H) | 4-Methyl Group | 1 |
| Hydrophobic Feature (H) | Piperidine Ring (aliphatic) | 1 |
Advanced Research Topics and Future Directions in Chemical Synthesis
Novel Catalytic Systems for Efficient Synthesis of the Compound
The formation of the amide bond in 3-(4-Methylpiperidino)-3-oxopropanenitrile is a critical step that has traditionally required stoichiometric activating or coupling reagents. dur.ac.uk Current research is heavily focused on developing catalytic systems that promote direct amidation, a greener process where a carboxylic acid derivative and an amine react directly, with water as the only byproduct. dur.ac.uk
Key areas of investigation include:
Organoboron Catalysis : Arylboronic acids, particularly those with electron-withdrawing substituents, are emerging as effective, water-tolerant, and thermally stable Lewis acid catalysts for direct amide synthesis. rsc.org For instance, catalysts like 2,4-bis(trifluoromethyl)phenylboronic acid have shown high activity, even at room temperature for some substrates. rsc.org The mechanism is believed to involve the formation of an acyl boronate intermediate, which is then attacked by the amine. rsc.org
Nanocatalysts : Heterogeneous nanocatalysts, such as those based on nickel, are being explored for reductive amidation pathways. nih.gov These systems offer advantages like high selectivity, reusability, and the ability to function under milder conditions compared to traditional methods. nih.gov
Table 1: Comparison of Novel Catalytic Systems for Amide Synthesis
| Catalytic System | Mechanism | Advantages | Challenges |
|---|---|---|---|
| Organoboron Acids | Formation of acyl boronate intermediate, activated for nucleophilic attack by the amine. rsc.org | Mild reaction conditions (some at room temp), high yields, tolerance to various functional groups, avoids stoichiometric activators. rsc.orgacs.org | Catalyst loading can be high for less reactive substrates; further development needed for broad industrial use. dur.ac.ukrsc.org |
| Nickel-based Nanocatalysts | Reductive amidation from esters and nitro compounds on a multifunctional catalyst surface. nih.gov | Step-economy, use of inexpensive 3d-metals, catalyst is often reusable, robust, and tolerant to various conditions. nih.gov | May require high pressure and temperature; substrate scope and potential for metal leaching need thorough investigation. nih.gov |
| Cooperative Catalysis (Lewis Acid + Brønsted Base) | Dual activation: Lewis acid activates the carbonyl, Brønsted base deprotonates the amine/amide. nih.gov | High functional group tolerance, mild, redox-neutral conditions, allows for reactions with otherwise unreactive substrates. nih.gov | Identifying the optimal catalyst pairing for specific substrates can be complex; mechanistic understanding is still evolving. nih.gov |
Flow Chemistry and Continuous Processing for Production
For the large-scale synthesis of this compound, the pharmaceutical and chemical industries are increasingly shifting from traditional batch processing to continuous flow chemistry. asynt.com This paradigm shift offers significant advantages in efficiency, safety, and control. nih.govbeilstein-journals.org
In a continuous flow setup, reagents are pumped through a network of tubes, mixers, and reactors. scielo.br This approach allows for precise control over parameters like temperature, pressure, and residence time, leading to higher yields and purer products. asynt.commdpi.com The high surface-area-to-volume ratio in microreactors enables superior heat and mass transfer, which is particularly beneficial for highly exothermic or fast reactions. scielo.br Furthermore, hazardous reagents or unstable intermediates can be generated and consumed in situ, dramatically improving the safety profile of the manufacturing process. nih.gov The integration of multiple synthesis and purification steps into a single, automated sequence reduces manual handling and the potential for product loss between steps. mdpi.com
Table 2: Comparison of Batch vs. Flow Chemistry for Production
| Feature | Batch Processing | Flow Chemistry |
|---|---|---|
| Scalability | Difficult; often requires re-optimization of conditions. | Easier; achieved by running the system for longer or by "numbering-up" (parallel reactors). asynt.comscielo.br |
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer; small reaction volumes, superior temperature control, safe handling of hazardous materials. nih.gov |
| Process Control | Limited; parameters like temperature and mixing can be non-uniform. | Precise control over temperature, pressure, mixing, and residence time. asynt.comscielo.br |
| Efficiency & Yield | Often lower yields due to side reactions and losses during workup. | Higher yields and purity due to optimized conditions and minimized side reactions. mdpi.com |
| Reproducibility | Can vary between batches. | Highly consistent and reproducible product quality. beilstein-journals.org |
Exploring Alternative Reagents and Sustainable Methodologies
The principles of green chemistry are central to modern synthetic research, aiming to reduce environmental impact. For this compound, this involves exploring eco-friendly reagents and reaction conditions. nih.gov
Key strategies include:
Atom Economy : Using catalytic direct amidation, as discussed in section 7.1, is a prime example of improving atom economy by avoiding the use of stoichiometric coupling agents that generate significant waste. dur.ac.uk
Greener Solvents : Research focuses on replacing conventional volatile organic compounds (VOCs) with more sustainable alternatives like water, ionic liquids, or polyethylene (B3416737) glycols, or even performing reactions under solvent-free conditions. nih.govnih.gov
Bio-based Feedstocks : While the immediate precursors may be petroleum-derived, long-term research could explore pathways from bio-renewable sources. For instance, methods for synthesizing nitrile-containing monomers from lignin-derived aldehydes have been developed, showcasing a potential future direction for sourcing chemical building blocks more sustainably. lu.se
Energy Efficiency : The use of microwave irradiation or ultrasound technology can accelerate reaction rates, often leading to shorter reaction times and lower energy consumption compared to conventional heating. nih.gov
Table 3: Summary of Sustainable Methodologies
| Methodology | Principle | Application to Synthesis |
|---|---|---|
| Catalytic Direct Amidation | Eliminates waste from stoichiometric coupling agents. | Forms the amide bond with water as the only byproduct. dur.ac.uk |
| Alternative Solvents | Reduces pollution and health hazards associated with VOCs. | Performing the synthesis in water or under solvent-free conditions. nih.govnih.gov |
| Alternative Energy Sources | Reduces energy consumption and reaction times. | Employing microwave or ultrasound to drive the reaction more efficiently. nih.gov |
| Renewable Feedstocks | Reduces reliance on fossil fuels. | Exploring synthetic routes that utilize precursors derived from biomass. lu.se |
Mechanistic Studies of Unconventional Reactions Involving the Compound
This compound is a polyfunctional molecule, possessing a reactive active methylene (B1212753) group (a carbon flanked by the nitrile and carbonyl groups), an electrophilic nitrile carbon, and a potentially nucleophilic amide nitrogen. tubitak.gov.trresearchgate.net This structural complexity makes it a versatile synthon for creating more complex molecules through unconventional reactions.
Research in this area could explore:
Multicomponent Reactions (MCRs) : Cyanoacetamide derivatives are well-known participants in MCRs like the Gewald reaction, where they react with a carbonyl compound and elemental sulfur to form highly substituted 2-aminothiophenes in a single step. nih.gov Studying the participation of this compound in such reactions could rapidly generate libraries of novel, structurally diverse heterocyclic compounds.
N-H Bond Functionalization : While the amide N-H bond is generally considered unreactive, cooperative catalysis can be used to deprotonate it, turning it into a nucleophile. nih.gov This would allow for N-alkylation reactions, such as aza-Michael additions, to attach various functional groups directly to the nitrogen atom, creating novel tertiary amide analogues. nih.gov
Reactions of the Nitrile Group : The cyano group can be transformed into a wide array of other functional groups, including amines, carboxylic acids, or tetrazoles. acs.org Mechanistic studies could focus on novel, selective transformations of the nitrile in the presence of the amide functionality.
Cycloaddition Reactions : Theoretical studies on heavier analogues of nitriles suggest their potential in cycloaddition reactions. acs.org Investigating the reactivity of the nitrile group in this compound in [2+2] or other cycloadditions could lead to the synthesis of novel ring systems.
Chemoinformatic and Data-Driven Approaches in Compound Design and Synthesis
Chemoinformatics and machine learning are revolutionizing chemical synthesis and drug discovery by transforming data into actionable knowledge. drabbas.orgsupabase.co These computational tools can be applied to accelerate the design and optimization of both the synthesis and the properties of this compound and its analogues.
Key applications include:
Virtual Screening and Compound Design : Chemoinformatic tools can be used to design and screen virtual libraries of compounds based on this compound. azolifesciences.com By calculating molecular descriptors and predicting properties like biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity), researchers can prioritize the synthesis of the most promising candidates, saving time and resources. taylorfrancis.com
Synthesis Planning : Computer-assisted synthesis design (CASD) programs can propose novel and efficient synthetic routes to the target molecule. nih.gov By analyzing vast databases of known chemical reactions, these tools can identify optimal reagents, catalysts, and reaction conditions.
Reaction Optimization : Machine learning algorithms can analyze experimental data to build models that predict reaction outcomes, such as yield or selectivity. This data-driven approach allows for the rapid optimization of reaction conditions without the need for extensive trial-and-error experimentation.
Table 4: Chemoinformatic Tools in Compound Design and Synthesis
| Tool/Approach | Application | Relevance to the Compound |
|---|---|---|
| Molecular Docking | Predicts the binding orientation of a molecule to a biological target. | To design analogues of this compound with enhanced biological activity. drabbas.org |
| Virtual Screening | Filters large compound databases to identify molecules with desired properties. | To efficiently identify new derivatives for synthesis without physical screening. azolifesciences.com |
| QSAR/QSPR Modeling | (Quantitative Structure-Activity/Property Relationship) Models the correlation between chemical structure and a property. | To predict the biological activity or physical properties of novel analogues before synthesis. nih.gov |
| Computer-Assisted Synthesis Design (CASD) | Proposes synthetic pathways to a target molecule. | To discover more efficient or sustainable routes for the synthesis of the compound. nih.gov |
| Machine Learning for Reaction Prediction | Predicts the outcome (e.g., yield) of a chemical reaction. | To optimize the synthesis conditions (temperature, solvent, catalyst) for maximal yield and purity. supabase.co |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(4-Methylpiperidino)-3-oxopropanenitrile, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a condensation reaction between substituted nitriles and ketones under basic conditions. For example, ethanol with piperidine as a catalyst at 0–5°C for 2 hours is a common protocol to achieve moderate yields (~50–60%) while minimizing side reactions . Alternative routes involve coupling 3-oxopropanenitrile derivatives with 4-methylpiperidine in aprotic solvents like THF, with temperature control critical to avoid decomposition .
Q. Which analytical techniques are most effective for characterizing this compound and verifying purity?
- Methodological Answer :
- Spectroscopy : FT-IR and NMR (¹H/¹³C) confirm functional groups (e.g., nitrile stretch at ~2200 cm⁻¹) and structural integrity .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies polymorphic transitions; Form I of a related analog shows endotherms at 142°C and 235°C .
- Crystallography : X-ray Powder Diffraction (XRPD) with characteristic peaks (e.g., 2θ = 8.25°, 17.65°) distinguishes polymorphs .
Q. What is the biological relevance of this compound in medicinal chemistry?
- Methodological Answer : The compound serves as a key intermediate in synthesizing Janus kinase (JAK) inhibitors like Tofacitinib. Its nitrile and piperidine moieties enhance binding affinity to JAK1/3 active sites, as demonstrated in IC₅₀ assays using recombinant kinase domains .
Advanced Research Questions
Q. How do polymorphic forms of this compound derivatives affect pharmacokinetics?
- Methodological Answer : Polymorphs (e.g., Form I vs. Form II) exhibit distinct dissolution rates and bioavailability. For example, a related spirocyclic derivative showed a 30% increase in solubility for Form I compared to Form II, validated via HPLC and in vitro permeability assays (Caco-2 models) . Stability studies under accelerated conditions (40°C/75% RH) are critical to select optimal forms for formulation.
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for JAK inhibitors derived from this compound?
- Methodological Answer :
- Chirality : Enantiomers (e.g., (R)- vs. (S)-configurations) show 10-fold differences in JAK1 selectivity. Stereochemical analysis via chiral HPLC and molecular docking (e.g., Glide SP scoring) clarifies binding modes .
- Substituent Effects : Methyl groups on the piperidine ring improve metabolic stability (t₁/₂ > 2 hours in human liver microsomes) but reduce solubility. Balance via logP optimization (e.g., introducing polar groups) .
Q. How can computational modeling improve the design of this compound analogs with enhanced selectivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Fukui indices identify reactive sites for electrophilic/nucleophilic modifications .
- Molecular Dynamics (MD) : Simulate JAK-ligand interactions (e.g., using AMBER) to predict binding free energy (ΔG) and resistance mutations .
- ADMET Prediction : Tools like SwissADME forecast bioavailability and toxicity risks early in design .
Q. What experimental approaches address discrepancies in reported bioactivity data for this compound?
- Methodological Answer :
- Assay Standardization : Use uniform cell lines (e.g., HEK293T for JAK-STAT pathway studies) and control inhibitors (e.g., Ruxolitinib) .
- Data Normalization : Correct for batch-to-batch variability in compound purity (e.g., via LC-MS quantification) .
Q. How does metabolic stability of this compound derivatives impact preclinical development?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
